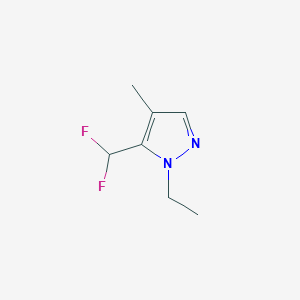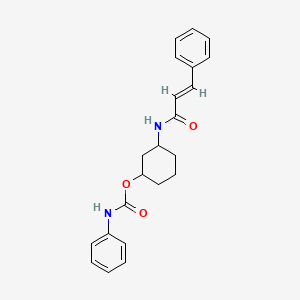
(E)-3-cinnamamidocyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-cinnamamidocyclohexyl phenylcarbamate, also known as CPPene, is a synthetic compound that belongs to the family of N-substituted benzamides. CPPene has been shown to exhibit a broad range of pharmacological properties, including anti-inflammatory, antitumor, and antiviral effects.
Aplicaciones Científicas De Investigación
Anticancer Properties
- Cinnamic acid derivatives, including compounds similar to (E)-3-cinnamamidocyclohexyl phenylcarbamate, have gained significant attention in medicinal research for their potential anticancer properties. These derivatives have been underutilized in anticancer research despite their rich medicinal tradition dating back to 1905 (De, Baltas, & Bedos-Belval, 2011).
Chemical Conformation Studies
- Studies on the conformational equilibria of phenylcarbamates, including those structurally related to this compound, provide insights into their chemical behaviors and potential applications in different fields (Jordan & Thorne, 1986).
Synthesis and Applications in Organic Chemistry
- Research in organic chemistry has explored the synthesis of various derivatives of cinnamoyl carbamates, demonstrating their versatility and potential applications in the synthesis of complex organic molecules (Pan et al., 2016).
Material Science Applications
- In the field of materials science, derivatives of cinnamic acid, like this compound, have been used in the development of films with alternating birefringent and isotropic domains, demonstrating their potential in novel material applications (Van Der Zande et al., 2006).
Herbicide Activities and Molecular Interactions
- Research has been conducted on the interaction of essential oil components, such as cinnamaldehyde, with biomimetic plant plasma membranes, indicating potential applications of cinnamic acid derivatives in herbicides (Lins et al., 2019).
Solubility Enhancement and Pharmaceutical Applications
- Studies on trans-cinnamic acid, closely related to this compound, have focused on its solubility enhancement in the presence of ethanol as a supercritical CO2 cosolvent, suggesting potential applications in pharmaceuticals (Cháfer et al., 2009).
Chemical Kinetics and Reaction Mechanisms
- Kinetic studies on phenylcarbamates have provided valuable information on the chemical reaction mechanisms and their potential applications in various synthetic processes (Um et al., 2007).
Chromatographic Resolution and Analytical Chemistry
- The use of phenylcarbamate derivatives in chromatographic resolution has been explored, indicating their potential as stationary phases in high-performance liquid chromatography (Okamoto et al., 1986).
Microbiological Methods and Biochemical Analysis
- Phenylcarbamate derivatives have been used in microbiological methods for the characterization of 3-hydroxyalkanoic acids, demonstrating their utility in biochemical analysis (Hollingsworth & Dazzo, 1988).
Soil Biology and Herbicide Metabolism
- Research on the metabolism of phenylcarbamate herbicides in soil has provided insights into their environmental impact and degradation processes, important for agricultural applications (Clark & Wright, 1970).
Propiedades
IUPAC Name |
[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAICRBIYQWMP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


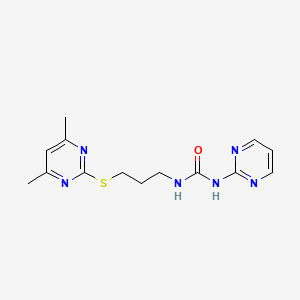
![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)
![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)
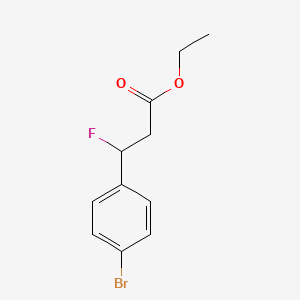
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)
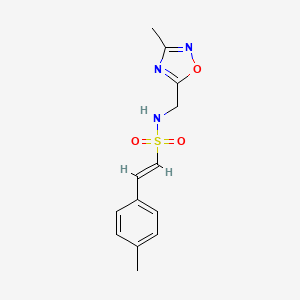
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)
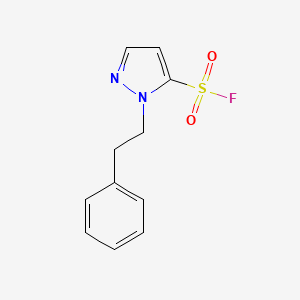

![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)
